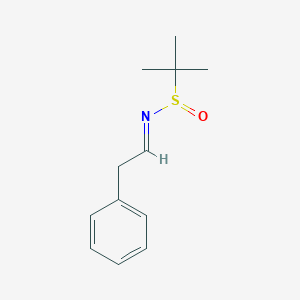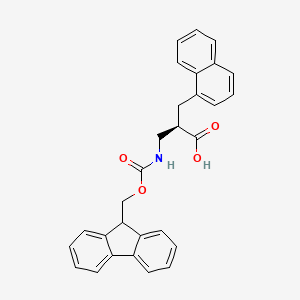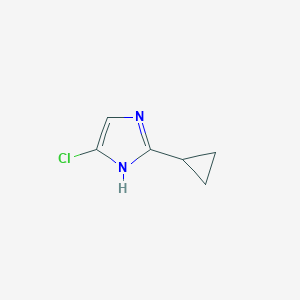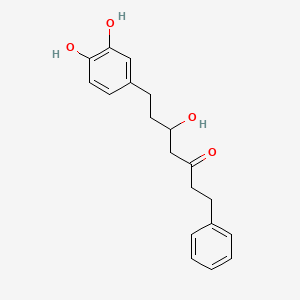
2-Hydrazinylethan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinylethan-1-ol dihydrochloride is a chemical compound with the molecular formula C2H8N2O·2HCl. It is a derivative of hydrazine and ethanol, and it is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylethan-1-ol dihydrochloride typically involves the reaction of hydrazine hydrate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using hydrazine hydrate and ethylene oxide. The reaction is conducted in a reactor with precise temperature and pressure control. The product is then purified and crystallized to obtain the dihydrochloride salt in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted ethan-1-ol derivatives.
Scientific Research Applications
2-Hydrazinylethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Hydrazinylethan-1-ol dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A related compound with similar reactivity but different applications.
Ethanolamine: Shares structural similarities but has distinct chemical properties.
Hydrazine dihydrochloride: Another hydrazine derivative with different uses.
Uniqueness
2-Hydrazinylethan-1-ol dihydrochloride is unique due to its combination of hydrazine and ethanol functionalities, making it versatile in various chemical reactions and research applications. Its ability to form stable dihydrochloride salts also enhances its utility in different fields.
Properties
Molecular Formula |
C2H10Cl2N2O |
|---|---|
Molecular Weight |
149.02 g/mol |
IUPAC Name |
2-hydrazinylethanol;dihydrochloride |
InChI |
InChI=1S/C2H8N2O.2ClH/c3-4-1-2-5;;/h4-5H,1-3H2;2*1H |
InChI Key |
DOYUMMGGOPZJES-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956620.png)




![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)







